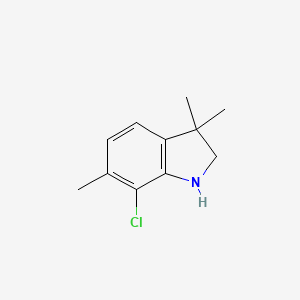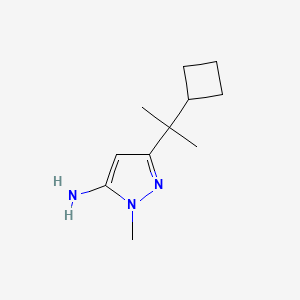
N'-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 1-methoxy-3-methylcyclohexane-1-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Comparison with Similar Compounds
N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide can be compared with other similar compounds, such as:
N-Hydroxy-4-methylcyclohexane-1-carboximidamide: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and biological properties.
1-Methoxy-3-methylcyclohexane-1-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and applications.
The uniqueness of N’-Hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N'-hydroxy-1-methoxy-3-methylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-7-4-3-5-9(6-7,13-2)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
HVIHEIITQCIQNQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCCC(C1)(/C(=N/O)/N)OC |
Canonical SMILES |
CC1CCCC(C1)(C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B13064210.png)
![2-(2,7-Dimethyl-9a,10-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol](/img/structure/B13064225.png)

![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13064249.png)
![4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13064252.png)





![1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064310.png)
![Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate](/img/structure/B13064315.png)
![tert-Butyl8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B13064316.png)
